![molecular formula C16H11FN4 B3036741 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile CAS No. 400076-81-5](/img/structure/B3036741.png)
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile
Overview
Description
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile (AFMPCI) is a synthetic compound that has found a wide range of applications in the field of organic chemistry and biological sciences. AFMPCI is a versatile compound that can be used for a variety of purposes, including as a building block in organic synthesis, as a reagent for the synthesis of complex molecules, and as a tool for studying biochemical and physiological processes.
Scientific Research Applications
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. It has also been used as a reagent in the synthesis of complex molecules, such as nucleosides, nucleotides, and drugs. 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile is not fully understood. It is believed to act as an inhibitor of enzymes, such as cytochrome P450, and as a modulator of protein-ligand interactions. 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile is also believed to bind to DNA, which may lead to the inhibition of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile are not fully understood. However, it has been shown to have antifungal and antibacterial activity. 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile has also been shown to inhibit the growth of cancer cells in vitro. In addition, 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile has been shown to be an effective inhibitor of cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile for lab experiments is its versatility. It can be used for a wide range of applications, including organic synthesis, enzyme inhibition, and protein-ligand interactions. Furthermore, 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile is relatively easy to synthesize and is relatively stable in solution. However, 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile is not very soluble in water and is not very stable in the presence of light and oxygen.
Future Directions
The potential future directions for 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile include its use in the development of new drugs, the study of enzyme inhibition and protein-ligand interactions, and the development of new organic synthesis methods. In addition, 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile could be used in the development of new imaging techniques, such as fluorescence microscopy and X-ray crystallography. Finally, 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile could be used to study the structure and function of proteins, DNA, and other biomolecules.
properties
IUPAC Name |
3-amino-4-fluoro-1-(1-methylpyrrol-2-yl)indene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4/c1-21-7-3-6-13(21)16(9-19)10-4-2-5-12(17)14(10)15(20)11(16)8-18/h2-7H,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGNILBISGIWBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2(C3=C(C(=CC=C3)F)C(=C2C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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